
2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone” is a chemical compound with the molecular formula C18H17Cl3N2O and a molecular weight of 383.7 . It is a complex organic compound that falls under the category of ketones .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperazine ring, which is a heterocyclic amine, along with multiple chlorinated phenyl groups . The exact 3D structure is not provided in the search results.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 383.7 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The research on similar compounds to 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, such as various dichlorophenyl-prop-en-one derivatives, provides insights into their crystal structures. Studies demonstrate how the angles between mean planes of dichlorophenyl groups and other substituents, like bromophenyl or methoxyphenyl groups, impact the molecular conformation. These angles and torsion angles significantly influence the packing patterns in crystals, which are vital for understanding the material properties of these compounds (Butcher et al., 2007; Jasinski et al., 2007).
Antimicrobial Activity
Some derivatives of 2,4-dichlorophenyl compounds have been synthesized and tested for their antimicrobial activities. Novel triazole derivatives, for instance, have shown promising results against various microorganisms. The antimicrobial activity of these compounds is crucial for developing new pharmaceuticals and materials with built-in resistance to microbial growth (Bektaş et al., 2007).
Synthesis and Chemical Reactivity
Research has explored the synthesis routes and reactivity of compounds structurally related to this compound. The Dieckmann cyclization route to piperazine-2,5-diones presents a method for creating cyclic structures from linear precursors, showing the versatility of piperazine derivatives in synthetic chemistry (Aboussafy & Clive, 2012). Additionally, the synthesis and antibacterial activity of N-substituted piperazinyl-quinolones illustrate the potential of dichlorophenyl piperazine derivatives in developing new antibacterial agents (Foroumadi et al., 2001).
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c1-12-2-3-14(20)11-17(12)22-6-8-23(9-7-22)18(24)15-5-4-13(19)10-16(15)21/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYXIXZTYJWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
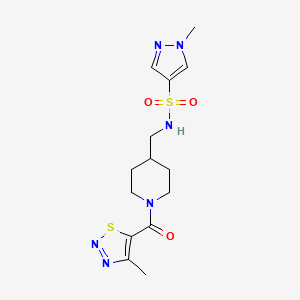
![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate](/img/structure/B2634831.png)
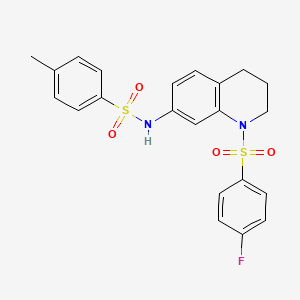
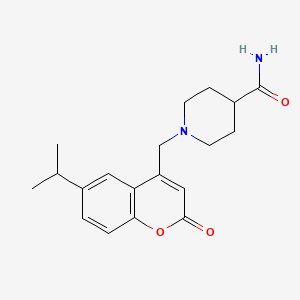
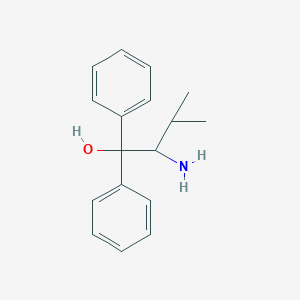
![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)
![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)
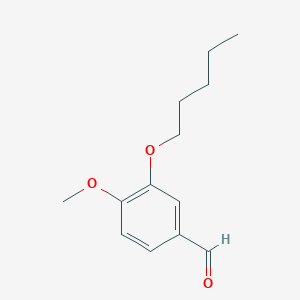
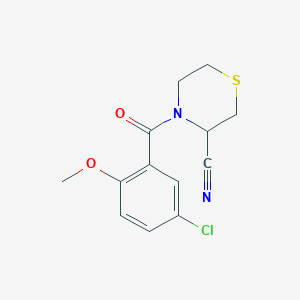
![3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2634843.png)
![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)

